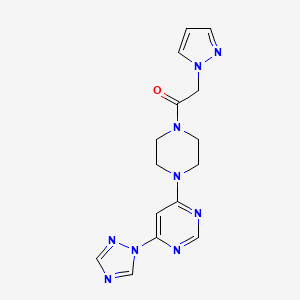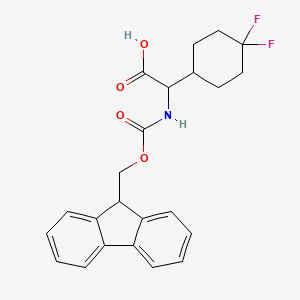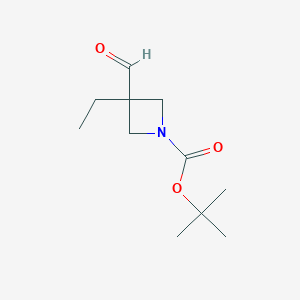![molecular formula C19H25NO2 B2839192 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one CAS No. 848687-30-9](/img/structure/B2839192.png)
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one
Vue d'ensemble
Description
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also contains a piperidine moiety, which is a six-membered nitrogen-containing ring, substituted with two methyl groups at positions 3 and 5. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the intermediate 4-hydroxy-2H-chromen-2-one.
Alkylation of the Piperidine Moiety: The piperidine moiety can be synthesized by the alkylation of 3,5-dimethylpiperidine with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Coupling of the Piperidine and Chromen-2-one Units: The final step involves the coupling of the piperidine moiety with the chromen-2-one core. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the chromen-2-one core, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Applications De Recherche Scientifique
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is evaluated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications, such as in the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((3,5-dimethylpiperidin-1-yl)methyl)benzonitrile
- 4-((3,5-dimethylpiperidin-1-yl)methyl)benzoic acid
- 4-((3,5-dimethylpiperidin-1-yl)methyl)benzamide
Uniqueness
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one is unique due to its chromen-2-one core structure, which imparts distinct chemical and biological properties. The presence of the piperidine moiety further enhances its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
4-[(3,5-dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12-7-13(2)10-20(9-12)11-16-8-18(21)22-19-15(4)14(3)5-6-17(16)19/h5-6,8,12-13H,7,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGENLWPZZMPKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC(=O)OC3=C2C=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322885 | |
| Record name | 4-[(3,5-dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646273 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
848687-30-9 | |
| Record name | 4-[(3,5-dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2839112.png)

![2-(4-methoxyphenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide](/img/structure/B2839115.png)


![N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2839119.png)


![(4-Chlorophenyl)[3-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2839127.png)
![ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2839129.png)


![N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2839132.png)
